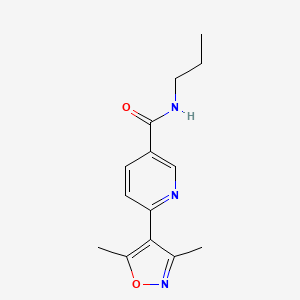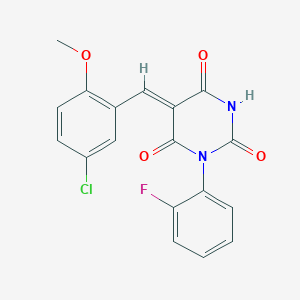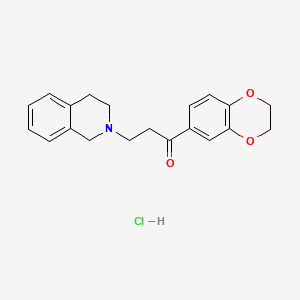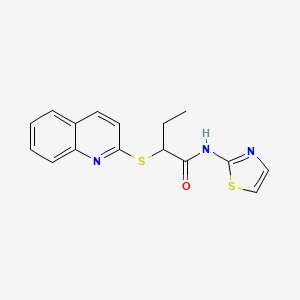
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide, also known as SPP301, is a novel small molecule that has gained significant attention in the field of drug discovery and development. The compound is a nicotinamide adenine dinucleotide (NAD+) precursor, which plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and oxidative stress response.
Mecanismo De Acción
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide acts as a NAD+ precursor, which can increase NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and oxidative stress response. By increasing NAD+ levels, this compound can activate various cellular pathways that promote cell survival and repair. This compound has also been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair. Inhibition of PARP can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increasing NAD+ levels, activating cellular pathways that promote cell survival and repair, inhibiting PARP activity, and reducing inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce inflammation. In metabolic disorders, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide is its ability to increase NAD+ levels in cells, which can activate various cellular pathways that promote cell survival and repair. This compound has also been shown to inhibit PARP activity, which can sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation and delivery of this compound for clinical use.
Direcciones Futuras
There are several future directions for the research and development of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide. One direction is to optimize the formulation and delivery of this compound for clinical use. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and autoimmune disorders. Further studies are also needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 3,5-dimethyl-4-isoxazolecarboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with propylamine to form the desired product, this compound. The overall yield of the synthesis process is approximately 25%.
Aplicaciones Científicas De Investigación
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. The compound has been shown to increase NAD+ levels in cells, which can activate various cellular pathways that promote cell survival and repair. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce inflammation. In metabolic disorders, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
Propiedades
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-7-15-14(18)11-5-6-12(16-8-11)13-9(2)17-19-10(13)3/h5-6,8H,4,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJUFLYFWIITPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![3-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5109816.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5109831.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)

![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)